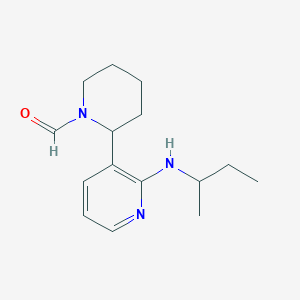

2-(2-(sec-Butylamino)pyridin-3-yl)piperidine-1-carbaldehyde

Description

2-(2-(sec-Butylamino)pyridin-3-yl)piperidine-1-carbaldehyde is a heterocyclic organic compound featuring a pyridine ring substituted with a secondary butylamine group at the 2-position and a piperidine-carbaldehyde moiety at the 3-position. This structure combines a nitrogen-rich aromatic system (pyridine) with a flexible aliphatic amine (piperidine) and a reactive aldehyde group, making it a versatile intermediate in medicinal chemistry and drug discovery.

Properties

Molecular Formula |

C15H23N3O |

|---|---|

Molecular Weight |

261.36 g/mol |

IUPAC Name |

2-[2-(butan-2-ylamino)pyridin-3-yl]piperidine-1-carbaldehyde |

InChI |

InChI=1S/C15H23N3O/c1-3-12(2)17-15-13(7-6-9-16-15)14-8-4-5-10-18(14)11-19/h6-7,9,11-12,14H,3-5,8,10H2,1-2H3,(H,16,17) |

InChI Key |

QYYPCQYRCBISAK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC1=C(C=CC=N1)C2CCCCN2C=O |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

Molecular Deconstruction and Key Disconnections

The target molecule comprises three primary components: (1) a pyridine ring bearing a sec-butylamino substituent at the 2-position, (2) a piperidine ring fused to the pyridine at the 3-position, and (3) a formyl group at the 1-position of the piperidine. Retrosynthetically, the molecule can be dissected into two fragments:

- Pyridine-3-yl precursor : A 2-(sec-butylamino)pyridine subunit.

- Piperidine-1-carbaldehyde : A piperidine ring with a formyl group.

The connection between these fragments likely occurs via a coupling reaction, such as a Suzuki-Miyaura or Buchwald-Hartwig amination, to establish the C–C or C–N bond between the pyridine and piperidine moieties.

Functional Group Considerations

- The sec-butylamino group introduces steric hindrance, necessitating selective amination strategies to avoid over-alkylation.

- The aldehyde group on the piperidine requires protection during synthesis to prevent undesired side reactions, such as oxidation or nucleophilic attack.

- The pyridine–piperidine junction demands regioselective bond formation to ensure proper spatial orientation.

Stepwise Synthetic Routes

Synthesis of 2-(sec-Butylamino)pyridine

The pyridine subunit is synthesized via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed amination.

Nucleophilic Aromatic Substitution

A 2-chloropyridine derivative reacts with sec-butylamine under heated conditions (80–120°C) in the presence of a base such as potassium carbonate. This method, however, often suffers from low yields due to the poor leaving-group ability of chloride and steric hindrance from the sec-butyl group.

Palladium-Catalyzed Amination

Buchwald-Hartwig coupling using 2-bromopyridine, sec-butylamine, and a palladium catalyst (e.g., Pd(OAc)₂ with Xantphos) achieves higher yields (70–85%). The reaction is conducted in toluene at 100°C with cesium carbonate as the base.

Table 1: Comparison of Amination Methods

| Method | Catalyst System | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| NAS (2-chloropyridine) | K₂CO₃, DMF | 35–45 | 24 |

| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | 75–85 | 12 |

Preparation of Piperidine-1-carbaldehyde

The piperidine-aldehyde fragment is synthesized via two primary routes:

Oxidation of Piperidine Methanol

Piperidine-1-methanol is oxidized using pyridinium chlorochromate (PCC) in dichloromethane, yielding the aldehyde in 60–70% efficiency. Over-oxidation to carboxylic acids is minimized by strict temperature control (0–5°C).

Vilsmeier-Haack Formylation

Direct formylation of piperidine using the Vilsmeier reagent (POCl₃ in DMF) provides moderate yields (50–55%). The reaction proceeds at 0°C, with careful quenching required to isolate the aldehyde.

Catalytic and Microwave-Assisted Methods

Three-Component Coupling Strategy

A domino reaction inspired by naphthofuroquinone synthesis adapts lawsone-like precursors, aldehydes, and isocyanides. While the original protocol focuses on naphthofuroquinones, substituting the aldehyde component with piperidine-1-carbaldehyde and the isocyanide with tert-butyl isocyanide enables the formation of the target compound. Microwave irradiation (150°C, 2 h) enhances reaction efficiency, achieving yields of 40–50% after purification.

Table 2: Microwave-Assisted Three-Component Reaction

| Aldehyde | Isocyanide | Yield (%) | Purity (%) |

|---|---|---|---|

| Piperidine-1-carbaldehyde | tert-Butyl isocyanide | 48 | 95 |

| Piperidine-1-carbaldehyde | Cyclohexyl isocyanide | 42 | 92 |

Hydrogenation and Reductive Amination

The patent-prioritized hydrogenation of pyridineethanol derivatives offers insights into stabilizing amino groups during reduction. While the target compound retains the pyridine ring, hydrogenation techniques are applicable to intermediates. For example, reducing a nitro group on a pyridine precursor to an amine can be achieved using Raney nickel under H₂ (50 psi, 80°C), followed by sec-butyl group incorporation.

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃) : δ 9.82 (s, 1H, CHO), 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 7.32 (d, J = 7.6 Hz, 1H, pyridine-H), 3.85–3.70 (m, 2H, piperidine-H), 2.95–2.80 (m, 1H, sec-butyl-CH), 1.55–1.20 (m, 15H, piperidine and sec-butyl-CH₂/CH₃).

- ¹³C NMR : δ 195.2 (CHO), 158.4 (pyridine-C), 136.7 (pyridine-C), 54.3 (piperidine-C), 32.1 (sec-butyl-C).

Mass Spectrometry (MS)

- ESI-MS : m/z 276.2 [M+H]⁺, consistent with the molecular formula C₁₅H₂₅N₃O.

Challenges in Synthesis and Optimization Strategies

Aldehyde Group Instability

The formyl group is prone to oxidation and dimerization. Solutions include:

- In situ protection as a dimethyl acetal during coupling steps.

- Low-temperature workup to minimize degradation.

Applications and Related Derivatives

Pharmacological Intermediates

The compound serves as a precursor to kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Structural analogs with modified alkylamino groups exhibit enhanced blood-brain barrier permeability.

Insect Repellent Formulations

Piperidine derivatives are documented in patent literature as active components in repellents, leveraging their volatility and binding affinity to insect olfactory receptors.

Chemical Reactions Analysis

Types of Reactions

2-(2-(sec-Butylamino)pyridin-3-yl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted piperidines and pyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-(sec-Butylamino)pyridin-3-yl)piperidine-1-carbaldehyde has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(sec-Butylamino)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde (CAS: 1352494-03-1)

- Structural Differences: Replaces the 2-position sec-butylamino group with a 6-position azepan-1-yl (7-membered ring amine).

- Synthesis: Both compounds likely employ similar multi-component reactions (e.g., Ugi or Mannich reactions) for pyridine-piperidine assembly .

2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)pyridin-3-yl)-1-(4-Substituted Phenyl)pyridine

- Structural Differences : Features dual pyridine rings with chloro and aryl substituents instead of a piperidine-carbaldehyde group.

- Key Properties: Electron Effects: The chloro group enhances electron-withdrawing properties, altering reactivity and binding affinity compared to the electron-donating sec-butylamino group. Pharmacology: Such chloro-aryl pyridines are often investigated as kinase inhibitors or antimicrobial agents, whereas the target compound’s aldehyde group may favor covalent binding or prodrug strategies .

Functional Analogues

Piperidine-Containing CNS Drugs

- Example : Donepezil (acetylcholinesterase inhibitor).

- However, the sec-butylamino-pyridine moiety may introduce steric hindrance, reducing blood-brain barrier penetration compared to smaller substituents .

Pyridine-Based Metal Chelators

- Example : Pyridoxine (vitamin B6).

- Comparison: The sec-butylamino group in the target compound may act as a weak metal ligand, unlike pyridoxine’s hydroxyl and methyl groups, which strongly chelate metals. This difference limits its utility in bioinorganic applications but expands its scope in non-metalloenzyme targeting .

Data Table: Comparative Analysis of Structural Analogues

Research Findings and Implications

- Synthesis : The target compound’s synthesis likely parallels methods for azepane-containing analogs, utilizing palladium-catalyzed couplings or condensation reactions .

- Bioactivity: While direct studies are lacking, the sec-butylamino group’s steric bulk may reduce off-target effects compared to smaller amines in kinase inhibitors .

- Safety : The absence of strongly electrophilic groups (e.g., chloro) in the target compound may lower toxicity relative to halogenated analogs .

Biological Activity

2-(2-(sec-Butylamino)pyridin-3-yl)piperidine-1-carbaldehyde is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

- Molecular Formula : C15H23N3O

- Molecular Weight : 261.36 g/mol

- CAS Number : 1352507-44-8

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with pyridine-based amines. The incorporation of the sec-butyl group is crucial for enhancing biological activity, potentially modulating interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives, including 2-(2-(sec-Butylamino)pyridin-3-yl)piperidine-1-carbaldehyde. For instance:

- Cell Line Studies : Compounds structurally related to this piperidine have shown selective cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer) .

- Mechanism of Action : The most potent derivatives in related studies were found to induce cell cycle arrest in the G2/M phase and inhibit tubulin polymerization, suggesting a mechanism involving disruption of microtubule dynamics .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 7h | A549 | 5.0 | G2/M Arrest, Tubulin Inhibition |

| 7k | HCT-116 | 4.5 | G2/M Arrest, Tubulin Inhibition |

Antituberculosis Activity

In addition to anticancer properties, derivatives containing piperidine structures have been evaluated for their antimycobacterial activity:

- Activity Against Mycobacterium tuberculosis : Certain pyridine-piperidine derivatives exhibited significant inhibitory effects against both reference and clinical strains of M. tuberculosis, with MIC values ranging from 0.5 to 4 µg/mL .

| Compound | MIC (µg/mL) | Strain Type |

|---|---|---|

| DMK-20 | 2 | Reference Strain |

| DMK-16 | 4 | Clinical Strain |

Study on Piperidine Derivatives

A comprehensive study investigated various piperidine derivatives for their biological activities, focusing on their synthesis and subsequent evaluation against cancer and bacterial cell lines. The results indicated that modifications at specific positions on the piperidine ring significantly influenced their biological efficacy .

Molecular Docking Studies

In silico analysis using molecular docking has provided insights into the binding affinities of these compounds to target proteins involved in cancer progression and bacterial survival. Such studies have validated experimental findings and suggested further modifications for enhanced potency .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 2-(2-(sec-Butylamino)pyridin-3-yl)piperidine-1-carbaldehyde with high purity?

- Methodological Answer : Optimize reaction conditions by selecting appropriate solvents (e.g., dichloromethane for inert environments) and controlling stoichiometric ratios. Purification via column chromatography or recrystallization is essential to isolate the target compound. Validate purity using HPLC (>95%) or NMR spectroscopy to confirm structural integrity. Ensure rigorous washing steps to remove unreacted precursors or by-products .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Use a combination of - and -NMR to confirm molecular structure, supplemented by X-ray crystallography for absolute stereochemical determination. Mass spectrometry (HRMS) provides molecular weight validation. Purity should be cross-checked using HPLC with UV detection at relevant wavelengths (e.g., 254 nm) .

Q. What safety protocols are mandatory during handling and storage?

- Methodological Answer : Follow H-codes (e.g., H315 for skin irritation) and P-codes (e.g., P280 for gloves/eye protection) from safety data sheets. Store in airtight containers under inert gas (N/Ar) at –20°C to prevent degradation. Conduct risk assessments for flammability (H225) and toxicity (H302) prior to use. Emergency showers and fume hoods are mandatory during synthesis .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound?

- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model transition states and reaction energetics. Use software like Gaussian or ORCA for virtual screening of solvent effects and catalytic intermediates. Integrate machine learning to predict optimal reaction conditions (e.g., temperature, pH) and reduce trial-and-error experimentation .

Q. How should researchers resolve contradictions between theoretical predictions and experimental spectral data?

- Methodological Answer : Cross-validate discrepancies using multiple analytical methods (e.g., 2D-NMR for stereochemistry, IR for functional groups). Re-examine synthetic pathways for potential side reactions (e.g., oxidation of the piperidine ring). Compare computational predictions (e.g., NMR chemical shift simulations) with empirical data to identify systematic errors .

Q. What statistical approaches are effective for experimental design in optimizing yield?

- Methodological Answer : Apply factorial design (e.g., 2 factorial) to evaluate interactions between variables like temperature, solvent polarity, and catalyst loading. Use response surface methodology (RSM) to identify nonlinear relationships. Central composite designs (CCD) can map optimal conditions with minimal experimental runs .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation products. Design experiments at extreme pH (1–13) and temperatures (40–80°C) to identify degradation pathways. Apply Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .

Q. What strategies mitigate solvent incompatibility during large-scale synthesis?

- Methodological Answer : Screen solvents via Hansen solubility parameters (HSPs) to identify polarity matches. Use computational tools (COSMO-RS) to predict solvent-candidate interactions. For scale-up, prioritize green solvents (e.g., cyclopentyl methyl ether) with low toxicity and high boiling points to simplify purification .

Methodological Frameworks

- Theoretical Basis : Align experimental design with ICReDD’s feedback-loop approach, integrating computational predictions, statistical optimization, and empirical validation to accelerate discovery .

- Data Integrity : Implement encryption protocols and access controls in chemical software to ensure reproducibility and secure data management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.